molecular formula C22H26N4O4 B10982050 N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide

N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B10982050
M. Wt: 410.5 g/mol
InChI Key: HMPGUQPZZPTSCK-UHFFFAOYSA-N
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Description

N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a methoxyphenyl group and a carboxamide group, making it a molecule of interest for researchers in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Methoxyphenyl Group: The piperazine ring is then reacted with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to introduce the methoxyphenyl group.

    Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the substituted piperazine with an appropriate acyl chloride, such as 4-methoxybenzoyl chloride, under basic conditions.

    Introduction of the Acetylphenyl Group: Finally, the acetylphenyl group is introduced through a coupling reaction with 3-acetylphenylamine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl groups in the acetylphenyl and carboxamide moieties can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Pharmacology: It can be used to investigate the pharmacokinetics and pharmacodynamics of new drug candidates.

    Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets. Additionally, the methoxy group can participate in hydrogen bonding, affecting the compound’s binding affinity to its molecular targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H26N4O4

Molecular Weight

410.5 g/mol

IUPAC Name

N-[2-(3-acetylanilino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C22H26N4O4/c1-16(27)17-4-3-5-18(14-17)24-21(28)15-23-22(29)26-12-10-25(11-13-26)19-6-8-20(30-2)9-7-19/h3-9,14H,10-13,15H2,1-2H3,(H,23,29)(H,24,28)

InChI Key

HMPGUQPZZPTSCK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC

Origin of Product

United States

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